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Compound of Interest

9-(Benzylamino)-1H-phenalen-1-
Compound Name:
one

Cat. No.: B12548894

For Researchers, Scientists, and Drug Development Professionals

Phenalenone and its derivatives are a class of polycyclic aromatic hydrocarbons that have
garnered significant interest due to their unique photophysical properties and potential
applications in materials science and medicine. As potent photosensitizers, they can generate
singlet oxygen with high quantum efficiency, making them promising candidates for
photodynamic therapy. Understanding the relationship between their structure and
spectroscopic properties is crucial for the rational design of new phenalenone-based
compounds with tailored functionalities.

This guide provides a comparative analysis of the spectroscopic properties of 1H-phenalen-1-
one and several of its substituted derivatives. While true positional isomers of phenalenone are
synthetically challenging to isolate and characterize, this comparison of substituted derivatives
offers valuable insights into how structural modifications influence their spectroscopic
signatures.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for 1H-phenalen-1-one and a
selection of its derivatives. The data has been compiled from various experimental studies and
is presented to facilitate a clear comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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1H and 13C NMR spectroscopy are fundamental tools for the structural elucidation of organic
molecules. The chemical shifts (8) in ppm provide information about the electronic environment
of the nuclei.

Table 1: *H NMR Spectroscopic Data of Phenalenone Derivatives in CDCIs

Compound o (ppm)

8.68 (dd, J = 1.1, 7.4 Hz, 1H), 8.22 (dd, J = 0.9,
8.0 Hz, 1H), 8.05 (d, J = 7.9 Hz, 1H), 7.94 (s,
1H), 7.81 (m, 2H), 7.62 (dd, J = 7.1, 8.2 Hz, 1H)
[1]

1H-Phenalen-1-one (PN)

8.68 (dd, J = 1.1, 7.4 Hz, 1H), 8.22 (dd, J = 0.9,
8.0 Hz, 1H), 8.05 (d, J = 7.9 Hz, 1H), 7.94 (s,
1H), 7.81 (m, 2H), 7.62 (dd, J = 7.1, 8.2 Hz, 1H),
4.68 (d, J = 0.9 Hz, 2H)[1]

2-(Chloromethyl)-1H-phenalen-1-one (PNCI)

8.68 (dd, J=10.9, 7.4 Hz, 1H), 8.24 (d, J = 8.0
2-(Azidomethyl)-1H-phenalen-1-one (PNN3) Hz, 1H), 8.06 (d, J = 8.2 Hz, 1H), 7.82 (m, 3H),
7.63 (dd, J=7.2,8.1 Hz, 1H), 4.46 (s, 2H)[1]

8.63 (d, J = 7.3 Hz, 1H), 8.21 (d, J = 8.0 Hz,
1H), 8.01 (d, J = 8.3 Hz, 1H), 7.79 (t, J = 7.7 Hz,
1H), 7.77 (d, J = 7.6 Hz, 1H), 7.73 (s, 1H), 7.60
(t, J = 7.6 Hz, 1H), 4.72 (s, 2H), 3.03 (s, 1H)[1]

2-(Hydroxymethyl)-1H-phenalen-1-one (PNOH)

8.64 (dd, J = 0.8, 7.4 Hz, 1H), 8.20 (d, J = 8.0
Hz, 1H), 8.00 (d, J = 8.3 Hz, 1H), 7.82 (s, 1H),
7.77 (t, J = 7.6 Hz, 1H), 7.77 (d, J = 7.0 Hz, 1H),
7.59 (dd, J = 7.3, 8.0 Hz, 1H), 4.55 (d, J = 1.2
Hz, 2H), 3.56 (s, 3H)[1][2]

2-(Methoxymethyl)-1H-phenalen-1-one
(PNOMe)

Table 2: 13C NMR Spectroscopic Data of Phenalenone Derivatives in CDCl3

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC7643266/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7643266/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7643266/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7643266/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7643266/
https://pubs.acs.org/doi/10.1021/acsomega.0c04172
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12548894?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Validation & Comparative

Check Availability & Pricing

Compound o (ppm)

183.49, 140.29, 135.66, 135.17, 132.20, 132.06,
1H-Phenalen-1-one (PN) 132.00, 130.92, 129.02, 127.31, 127.29, 127.21,
126.81[1]

183.49, 140.29, 135.66, 135.17, 132.20, 132.06,
2-(Chloromethyl)-1H-phenalen-1-one (PNCI) 132.00, 130.92, 129.02, 127.31, 127.29, 127.21,
126.81, 41.39[1]

184.21, 139.21, 135.22, 134.30, 132.09, 132.08,
2-(Azidomethyl)-1H-phenalen-1-one (PNN3) 131.90, 130.82, 129.00, 127.28, 127.26, 127.18,
126.83, 50.05[1]

182.24, 141.49, 135.89, 133.29, 133.17, 132.81,
131.72, 130.48, 127.99, 127.56, 127.35, 126.42,
126.19, 113.12, 32.62[1][2]

2-(Thiocyanatomethyl)-1H-phenalen-1-one
(PNSCN)

184.44, 137.30, 136.72, 134.91, 132.03, 131.39,
131.33, 130.39, 129.21, 127.72, 127.07, 127.01,
126.79, 69.37, 59.02[1][2]

2-(Methoxymethyl)-1H-phenalen-1-one
(PNOMe)

Infrared (IR) Spectroscopy

FT-IR spectroscopy provides information about the vibrational modes of functional groups
within a molecule. The carbonyl (C=0) stretching frequency is a particularly useful diagnostic
tool for phenalenone derivatives.

**Table 3: Key FT-IR Absorption Data of Phenalenone Derivatives (KBr or neat, cm~1) **
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Compound v(C=0) (cm™?) Other Key Bands (cm™?)

3050-2920 (Aromatic C-H str.),
1H-Phenalen-1-one (PN) 1637[1] 1595, 1578, 1569, 1507 (C=C
str.)[1]

2968, 2924 (Aromatic C-H str.),
1637[1] 1623, 1595, 1578, 1569, 1507
(C=C str.)[1][2]

2-(Chloromethyl)-1H-phenalen-
1-one (PNCI)

3049, 2927 (Aromatic C-H str.),
1628[1] 2109 (Ns str.), 1570, 1508
(C=C str.)[1]

2-(Azidomethyl)-1H-phenalen-
1-one (PNNs)

3000 (Aromatic C-H str.), 2150
1638[1] (CN str.), 1622, 1594, 1568,
1507 (C=C str.)[1][2]

2-(Thiocyanatomethyl)-1H-
phenalen-1-one (PNSCN)

UV-Visible and Fluorescence Spectroscopy

UV-Vis absorption and fluorescence spectroscopy provide insights into the electronic
transitions within a molecule. The absorption maximum (Amax) and emission maximum (Aem)
are key parameters.

Table 4: Photophysical Data of Phenalenone Derivatives in CHCIs

Fluorescence Quantum

Compound Amax (nm) .

Yield (®f)
1H-Phenalen-1-one (PN) ~350-400 Very low (< 0.01)[3]
Substituted Phenalenones Varies with substituent Generally very low[3]

It is a well-established characteristic of phenalenone and its derivatives that they exhibit very
low fluorescence quantum yields. This is attributed to a highly efficient intersystem crossing
process from the lowest excited singlet state (S1) to the triplet state (T1), which is a key
property for their application as photosensitizers.
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Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques cited in
this guide. Specific instrumental parameters may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. The
sample is dissolved in an appropriate deuterated solvent (e.g., CDCIs), and tetramethylsilane
(TMS) is used as an internal standard (& = 0.00 ppm). Chemical shifts are reported in parts per
million (ppm) downfield from TMS.

Infrared (IR) Spectroscopy

FT-IR spectra are recorded using a Fourier Transform Infrared spectrophotometer. Samples
can be prepared as KBr pellets, thin films, or measured directly using an Attenuated Total
Reflectance (ATR) accessory. The spectra are typically recorded in the range of 4000-400

cm™1,

UV-Visible Absorption Spectroscopy

UV-Vis absorption spectra are obtained using a double-beam UV-Vis spectrophotometer. The
sample is dissolved in a UV-transparent solvent (e.g., chloroform, ethanol, or acetonitrile) and
placed in a quartz cuvette with a 1 cm path length. The absorbance is measured over a specific
wavelength range (e.g., 200-800 nm).

Fluorescence Spectroscopy

Fluorescence emission and excitation spectra are recorded on a spectrofluorometer. The
sample is dissolved in a suitable solvent and excited at a wavelength corresponding to an
absorption maximum. The emission is then scanned over a range of higher wavelengths.
Quantum yields are typically determined relative to a well-characterized standard.

Structure-Property Relationships

The spectroscopic data presented above reveals several key structure-property relationships
for phenalenone derivatives:

© 2025 BenchChem. All rights reserved. 5/7 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12548894?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Caption: Influence of Molecular Structure on Spectroscopic Properties.

The position and nature of substituents on the phenalenone core have a discernible impact on
the spectroscopic properties:

 NMR: Substituents alter the electronic distribution in the aromatic system, leading to
changes in the chemical shifts of nearby protons and carbons. Electron-withdrawing or -
donating groups can cause significant upfield or downfield shifts.

e |IR: The fundamental vibrational frequency of the carbonyl group is sensitive to the electronic
effects of substituents. Electron-withdrawing groups tend to increase the C=0 stretching
frequency, while electron-donating groups have the opposite effect.

o UV-Vis: The position of the absorption maxima is influenced by the extent of conjugation and
the electronic nature of the substituents. Substituents that extend the 1t-system or act as
auxochromes can lead to a bathochromic (red) shift in the absorption spectrum.

This comparative guide provides a foundational understanding of the spectroscopic properties
of phenalenone derivatives. For researchers and professionals in drug development, this
information is critical for identifying new compounds, understanding their photophysical
behavior, and ultimately designing more effective therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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of-phenalenone-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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